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Introduction Gel filtration chromatography (GFC), also known as size exclusion

chromatography (SEC), is a powerful and widely used technique for separating biomolecules

based on differences in their size or hydrodynamic volume.[1][2] The principle relies on a

porous matrix; molecules larger than the pores are excluded and elute first, while smaller

molecules penetrate the pores to varying degrees and therefore have a longer path length,

causing them to elute later.[1] Sepharose, a cross-linked, beaded form of agarose, is a popular

and versatile matrix for this purpose.[3][4] This application note provides a detailed protocol for

performing gel filtration chromatography using various Sepharose media for applications such

as protein purification, group separations (like desalting), and buffer exchange.

Sepharose media are available in different porosities (e.g., Sepharose 2B, 4B, 6B), which

determines their molecular weight fractionation range. Cross-linked (CL) versions, such as

Sepharose CL-4B, offer enhanced chemical and physical resistance, making them suitable for

use with organic solvents and providing better flow characteristics.

Data Summary
Table 1: Characteristics and Fractionation Ranges of
Common Sepharose Media
This table summarizes the key properties of various Sepharose media, enabling appropriate

selection based on the molecular weight of the target biomolecules.
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Media Type Matrix Composition
Fractionation
Range (Globular
Proteins, kDa)

Primary
Applications

Sepharose 6B 6% Agarose 10 - 4,000

General purpose

protein purification,

separation of large

proteins and

complexes.

Sepharose 4B 4% Agarose 60 - 20,000

Purification of very

large proteins, protein

complexes, and

viruses.

Sepharose 2B 2% Agarose 70 - 40,000

Separation of

extremely large

macromolecules like

viruses and DNA

fragments.

Sepharose CL-6B
Cross-linked 6%

Agarose
10 - 4,000

Same as 6B but with

higher physical and

chemical stability.

Sepharose CL-4B
Cross-linked 4%

Agarose
60 - 20,000

Same as 4B but with

higher physical and

chemical stability;

suitable for use with

organic solvents.

Sepharose CL-2B
Cross-linked 2%

Agarose
70 - 40,000

Same as 2B but with

higher physical and

chemical stability.

Note: The fractionation ranges are estimates and can vary based on molecular shape and

buffer conditions.
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Table 2: Recommended Packing and Operating
Parameters
Proper column packing is critical for achieving high resolution. This table provides

recommended pressures and flow rates for packing and operating columns with Sepharose

media.

Gel Type
Recommended Packing
Flow Rate (cm/h)

Recommended Packing
Pressure (MPa / bar / psi)

Sepharose 2B 15 -

Sepharose 4B 15 0.018 / 0.18 / 2.6

Sepharose 6B 30 0.025 / 0.25 / 3.6

Sepharose CL-2B 30 0.020 / 0.20 / 2.8

Sepharose CL-4B 30 0.025 / 0.25 / 3.6

Sepharose CL-6B 30 0.045 / 0.45 / 6.4

Source: Adapted from Sepharose and Sepharose CL documentation. Note: For optimal

resolution, operational flow rates should be kept low. A good starting point is ~2 mL/cm²/h,

though higher rates can be used with more rigid media.

Experimental Workflow Diagram
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Phase 1: Preparation

Phase 2: Separation

Phase 3: Maintenance

1. Gel Slurry
Preparation

2. Column
Packing

Pour slurry

3. Column
Equilibration

Wash with eluent

5. Sample
Application

Ready for sample

4. Sample
Preparation

Load clarified sample

6. Elution & Fraction
Collection

Start isocratic flow

7. Data
Analysis

Analyze fractions

8. Regeneration,
Cleaning & Storage

After run completion

Click to download full resolution via product page

Caption: Workflow for Gel Filtration Chromatography.
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Detailed Experimental Protocols
Materials and Reagents

Chromatography Medium: Appropriate Sepharose or Sepharose CL resin.

Chromatography Column: Select a column with a recommended bed height of at least 60 cm

for high-resolution separations.

Equipment: Peristaltic pump or chromatography system, UV detector, fraction collector.

Buffers: Degassed and filtered (0.22 µm) buffer of choice. A common buffer is 0.05 M sodium

phosphate, 0.15 M NaCl, pH 7.0.

Storage Solution: 20% ethanol.

Cleaning Solution: 0.5 M - 1 M NaOH.

Protocol Steps
Step 1: Gel Slurry Preparation Sepharose media are supplied pre-swollen in 20% ethanol.

Allow the resin container to equilibrate to the temperature at which the chromatography will

be performed.

Gently decant the ethanol storage solution.

Add the desired eluent buffer to the settled gel to create a slurry with a concentration of

approximately 50-75% (e.g., 75% settled gel to 25% buffer).

Thoroughly degas the slurry under a vacuum to prevent air bubbles from entering the packed

column, which can disrupt the separation.

Step 2: Column Packing

Mount the column vertically on a stand.

Fill the column outlet with buffer to ensure no air is trapped under the bottom net.
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Gently and continuously pour the degassed slurry down the inside wall of the column,

avoiding the introduction of air bubbles.

Fill the remainder of the column with eluent buffer.

Connect the column to the pump and begin pumping the eluent at the recommended packing

flow rate (see Table 2). Do not exceed the maximum pressure for the chosen media.

Maintain a constant flow until the bed height stabilizes.

Stop the pump, close the column outlet, and carefully lower the top adaptor to the surface of

the packed bed. Push the adaptor a further 3-4 mm into the bed to secure it. The column is

now ready for equilibration.

Step 3: Column Equilibration The goal is to ensure the buffer within the packed bed is identical

to the running buffer.

Connect the packed column to the chromatography system (pump and detector).

Begin pumping the eluent buffer through the column at the intended operational flow rate.

Continue washing the column with at least two to three column volumes of buffer, or until the

UV baseline is stable.

Step 4: Sample Preparation Proper sample preparation is critical to prevent column clogging

and ensure optimal performance.

The sample must be clear and free of particulate matter.

Centrifuge the sample at 10,000 x g for 15 minutes to remove cell debris and other

particulates.

For further clarification, filter the supernatant through a 0.22 µm or 0.45 µm filter compatible

with your sample.

For maximum resolution, the applied sample volume should be between 0.5% and 5% of the

total column bed volume.
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Step 5: Sample Application and Elution

Load the prepared sample into a sample loop or carefully apply it directly to the top of the

column bed without disturbing the surface.

Begin the isocratic elution by pumping the eluent buffer through the column at the chosen

operational flow rate. Remember that lower flow rates generally yield better resolution.

Continuously monitor the column effluent with a UV detector (typically at 280 nm for proteins)

and collect fractions of a defined volume.

Step 6: Column Regeneration, Cleaning, and Storage

Regeneration: After each run, wash the column with 2-3 column volumes of eluent buffer to

remove any remaining molecules.

Cleaning-in-Place (CIP): If the column back-pressure increases or resolution decreases,

strongly bound contaminants like denatured proteins or lipids may be present. To remove

these, wash the column with 1-2 column volumes of 0.5 M - 1 M NaOH, followed by several

column volumes of eluent buffer until the pH and conductivity return to normal.

Storage: For long-term storage, flush the column with at least 3-5 column volumes of 20%

ethanol to prevent microbial growth. Store the column sealed at 4°C to 30°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Application Note and Protocol: Gel Filtration
Chromatography Using Sepharose Media]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681627#gel-filtration-chromatography-protocol-with-
sepharose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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